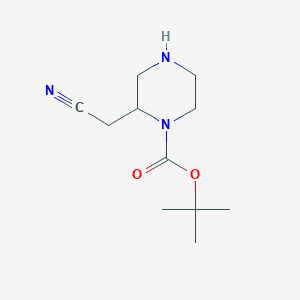

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWCKQOWWVNXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate has emerged as a pivotal structural motif and a versatile building block in medicinal chemistry. Its unique combination of a conformationally constrained piperazine ring, a reactive cyanomethyl group, and a strategically placed Boc protecting group makes it an invaluable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and critical applications, with a particular focus on its role in the development of targeted therapies such as Janus Kinase (JAK) inhibitors. Through a blend of theoretical principles and practical, field-proven insights, this document aims to equip researchers with the knowledge to effectively utilize this compound in their drug discovery and development endeavors.

Introduction: The Strategic Importance of Substituted Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs spanning various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] The two nitrogen atoms within the six-membered ring offer sites for substitution, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic profiles.[2] Furthermore, the piperazine core can act as a rigid linker to correctly orient pharmacophoric elements for optimal target engagement.

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, specifically, is a chiral, mono-Boc-protected piperazine derivative. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group, deactivating one nitrogen atom and thereby allowing for selective functionalization at the secondary amine.[3] The cyanomethyl substituent at the 2-position is not merely a structural feature; the nitrile group can serve as a precursor to other functional groups or as a key pharmacophoric element itself. This strategic combination of functionalities makes it a highly sought-after intermediate in the synthesis of complex heterocyclic systems.

Physicochemical and Analytical Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 1808997-73-0 (racemic), 1589565-36-5 ((S)-enantiomer) | [4][5] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [4] |

| Molecular Weight | 225.29 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 361.1 ± 17.0 °C (Predicted) | [4] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [4] |

Spectroscopic Data

The structural elucidation and purity assessment of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate rely on a combination of spectroscopic techniques. Below is a summary of typical analytical data.

| Technique | Characteristic Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0-3.8 (m, 1H, CH), ~3.6-3.4 (m, 2H, piperazine CH₂), ~3.0-2.8 (m, 4H, piperazine CH₂), ~2.6-2.4 (m, 2H, CH₂CN), ~1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~154.5 (C=O), ~118.0 (CN), ~80.0 (C(CH₃)₃), ~55.0 (piperazine CH), ~48.0, ~45.0, ~43.0 (piperazine CH₂), ~28.4 (C(CH₃)₃), ~20.0 (CH₂CN) |

| IR (KBr, cm⁻¹) | ~2975 (C-H stretch, alkane), ~2250 (C≡N stretch, nitrile), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z: 226.15 [M+H]⁺, 170.13 [M-C₄H₉+H]⁺, 126.10 [M-Boc+H]⁺ |

Note: The exact chemical shifts and coupling constants in NMR can vary depending on the solvent and instrument. The values provided are typical representations.

Synthesis and Purification

The synthesis of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is most commonly achieved through the N-alkylation of mono-Boc-protected piperazine with a suitable two-carbon electrophile bearing a nitrile group.

Synthetic Strategy: N-Alkylation

The most direct and widely used method involves the nucleophilic substitution of a haloacetonitrile, typically 2-chloroacetonitrile, by tert-butyl piperazine-1-carboxylate. The Boc group on one of the piperazine nitrogens effectively reduces its nucleophilicity, allowing for selective mono-alkylation on the unprotected secondary amine.

Caption: General synthetic scheme for N-alkylation.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

2-Chloroacetonitrile (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Slowly add 2-chloroacetonitrile (1.1 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate as an off-white solid.

Causality Behind Experimental Choices:

-

Excess Base: The use of at least two equivalents of potassium carbonate is crucial. One equivalent neutralizes the HCl byproduct of the reaction, while the second equivalent ensures a sufficiently basic medium to facilitate the deprotonation of the piperazine nitrogen, thus maintaining its nucleophilicity.

-

Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution. Its boiling point allows for the reaction to be conducted at an elevated temperature, increasing the reaction rate.

-

Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts and any remaining water-soluble impurities.

Reactivity and Chemical Transformations

The synthetic utility of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate stems from the distinct reactivity of its functional groups.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions to liberate the secondary amine. This is a fundamental step to allow for further functionalization at this position.

Caption: Boc deprotection of the piperazine nitrogen.

Mechanism of Boc Deprotection:

The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine as its corresponding salt.[6]

Protocol for Boc Deprotection:

-

Dissolve tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, the solvent and excess acid can be removed under reduced pressure to yield the hydrochloride or trifluoroacetate salt of 2-(piperazin-2-yl)acetonitrile.

Further N-Alkylation

Following Boc deprotection, the newly revealed secondary amine can undergo a second N-alkylation, allowing for the introduction of a different substituent at the 1-position. This sequential and controlled functionalization is a key advantage of using a mono-protected piperazine derivative.

Transformations of the Cyanomethyl Group

The cyanomethyl group is a versatile functional handle. The nitrile can be:

-

Reduced to a primary amine (-CH₂CH₂NH₂), providing a point for further derivatization.

-

Hydrolyzed to a carboxylic acid (-CH₂COOH), which can then be used in amide bond formation.

-

Act as a carbon nucleophile at the α-position under basic conditions.

Applications in Medicinal Chemistry: A Case Study in JAK Inhibitors

The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and its deprotected form are key intermediates in the synthesis of several Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.[7]

The Role of JAK in Disease

The JAK-STAT signaling pathway is a critical component of the immune system, transducing signals from cytokines and growth factors to regulate gene expression involved in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis.[7]

Caption: Simplified JAK-STAT signaling pathway.

Synthesis of JAK Inhibitors

Several approved JAK inhibitors, such as Tofacitinib, Ruxolitinib, and Upadacitinib, feature a core structure where a heterocyclic base is connected to a functionalized piperidine or pyrrolidine ring. The cyanomethylpiperazine moiety serves as a key component in building the side chain that is crucial for the molecule's activity and pharmacokinetic properties.

For instance, in the synthesis of Tofacitinib, a related cyanomethyl-substituted piperidine is used.[3] The cyanomethyl group is ultimately part of the 3-oxopropanenitrile side chain that is installed on the piperidine nitrogen. The general strategy involves coupling the deprotected cyanomethylpiperazine with the core heterocyclic structure of the drug.

Caption: General strategy for incorporating the piperazine moiety.

The use of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate allows for a controlled, stepwise synthesis, ensuring the correct regiochemistry and minimizing the formation of byproducts. This is a testament to the compound's value in streamlining the synthesis of complex drug molecules, ultimately accelerating the drug development process.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern organic synthesis. Its carefully orchestrated arrangement of a piperazine scaffold, a versatile cyanomethyl group, and a readily cleavable Boc protecting group provides chemists with a powerful tool for the efficient construction of complex, high-value molecules. As demonstrated by its application in the synthesis of life-changing JAK inhibitors, this building block plays a crucial role in advancing the frontiers of medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile compound in their quest for the next generation of therapeutics.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]

-

PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

-

Vadalà, M., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3321. [Link]

- Google Patents. US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors.

- Google Patents. WO2013043962A1 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors.

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. [Link]

-

Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Singh, U. P., & Bhat, H. R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2603. [Link]

Sources

- 1. SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952 [data.epo.org]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. Synthesis of Tofacitinib [cjph.com.cn]

- 4. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]

- 5. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

Introduction

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a key heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents. As a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry, this compound provides a synthetically versatile handle for constructing novel drug candidates.[1][2] The presence of a cyanomethyl group, a Boc-protecting group, and a chiral center makes it a valuable intermediate for creating molecules with specific stereochemistry and functionality.

This guide offers a detailed examination of the core physical and chemical properties of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, with a focus on the (S)-enantiomer, which is commonly referenced in chemical literature and supplier catalogs. We will provide not only the established data for this compound but also the underlying scientific rationale for the experimental protocols used to determine these properties. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this intermediate for its effective application in discovery and process chemistry.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is known by several synonyms, and its structural features dictate its chemical behavior.

Common Synonyms:

-

tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate[3][4][5]

-

(S)-2-(1-Boc-2-piperazinyl)acetonitrile[4]

-

(2S)-1-Boc-2-(cyanomethyl)piperazine[4]

Molecular Structure

The molecule consists of a piperazine ring N-protected with a tert-butyloxycarbonyl (Boc) group at the 1-position. A cyanomethyl (-CH₂CN) group is attached to the chiral carbon at the 2-position.

Caption: 2D Chemical Structure of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.

Key Identifiers

The following table summarizes the essential identifiers for the (S)-enantiomer of the title compound.

| Identifier | Value | Source |

| CAS Number | 1589565-36-5 | [3][5] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [3][5] |

| Molecular Weight | 225.29 g/mol | [3][5] |

| Exact Mass | 225.147726857 Da | |

| InChIKey | BTWCKQOWWVNXTC-VIFPVBQESA-N |

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental conditions, from reaction kinetics to formulation and biological assays.

| Property | Value | Significance in Drug Development |

| Appearance | Off-white to light yellow solid | [3] |

| Density (Predicted) | 1.064 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.70 ± 0.40 | [3] |

| XLogP3 (Predicted) | 0.2 | |

| Polar Surface Area | 65.4 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

Analytical Characterization: Self-Validating Protocols

To ensure the identity, purity, and stability of a compound, a series of orthogonal analytical techniques must be employed. Each protocol serves as a validation check on the others.

Caption: A self-validating workflow for the comprehensive analysis of a chemical intermediate.

Protocol 1: Purity and Identity Confirmation via HPLC-MS

-

Expertise & Rationale: This is the frontline technique for any organic compound. High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities, providing a quantitative measure of purity (typically as a percentage of area under the curve). The in-line Mass Spectrometer (MS) provides the molecular weight of the eluting peaks, serving as an unambiguous confirmation of the compound's identity.

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: 50 - 500 m/z.

-

-

Data Analysis: The HPLC chromatogram should show a single major peak. The mass spectrum corresponding to this peak should display a prominent ion at m/z = 226.3, corresponding to the [M+H]⁺ adduct.

-

Protocol 2: Structural Elucidation via NMR Spectroscopy

-

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the gold standard for unequivocally determining the chemical structure of an organic molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. While specific spectral data is proprietary to the manufacturer, the expected chemical shifts and multiplicities can be predicted based on the known structure. For example, related structures like benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate show characteristic signals for the piperazine ring protons and the cyanomethyl group.[6]

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Expected ¹H NMR Signals:

-

A large singlet around 1.4 ppm corresponding to the 9 protons of the tert-butyl group.

-

A complex series of multiplets between 2.5 and 4.0 ppm for the protons on the piperazine ring and the cyanomethyl methylene group.

-

A broad singlet for the N-H proton of the secondary amine.

-

-

Expected ¹³C NMR Signals:

-

A signal around 170 ppm for the carbonyl carbon of the Boc group.

-

A signal around 117 ppm for the nitrile carbon.

-

Signals for the carbons of the piperazine ring and the tert-butyl group.

-

-

Synthesis, Applications, and Safety

Synthetic Context

This compound is not typically a final product but rather a crucial intermediate. It is often synthesized by deprotecting a precursor that has both the 1- and 4-positions of the piperazine ring protected. For instance, a common route involves the selective removal of a protecting group from a dicarboxylate precursor using acid.[6][7]

Caption: Role as a key intermediate in multi-step pharmaceutical synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar Boc-protected piperazines and nitrile-containing compounds provide a reliable basis for safe handling.

-

Hazard Classification: Based on related compounds, it should be treated as harmful if swallowed, inhaled, or in contact with skin.[8] It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[9][12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[3]

Conclusion

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a well-defined chemical entity with predictable physicochemical properties that make it an asset in synthetic chemistry. Its balanced lipophilicity, defined stereochemistry, and versatile functional groups underpin its utility as a building block for drug discovery. A thorough understanding of its properties, supported by a robust and self-validating analytical workflow, is paramount for its successful and safe implementation in the laboratory and beyond.

References

-

tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate, PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet for tert-Butyl 4-(2-Cyano-4-formylphenyl)piperazine-1-carboxylate, Aaron Chemicals LLC. [Link]

-

tert-Butyl piperazine-1-carboxylate, PubChem, National Center for Biotechnology Information. [Link]

-

Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate, PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information for a relevant publication, Semantic Scholar. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate, Indian Journal of Heterocyclic Chemistry. [Link]

-

tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride, Autech Industry Co.,Ltd. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, PubMed Central, National Institutes of Health. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]

- 4. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 2158302-01-1 [chemicalbook.com]

- 8. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to tert-Butyl 2-(cyanomethyl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, a versatile heterocyclic building block pivotal in the synthesis of contemporary pharmaceutical agents. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, structural characterization, reactivity, and applications, grounding all technical discussions in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of the Substituted Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its prevalence is attributed to the two nitrogen atoms which can be functionalized to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[2] The introduction of a cyanomethyl group at the C-2 position, combined with the orthogonal N-1 Boc protecting group, renders tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate a highly valuable and versatile intermediate. The Boc group provides robust protection during various synthetic transformations yet is readily cleaved under mild acidic conditions, allowing for selective late-stage functionalization of the N-1 nitrogen.[3] The cyanomethyl substituent and the free N-4 nitrogen serve as key handles for introducing further molecular complexity, making this compound a cornerstone for building diverse compound libraries aimed at a wide array of biological targets.

Synthesis and Purification: A Reliable and Scalable Approach

The synthesis of asymmetrically substituted piperazines like tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate requires a strategic approach to ensure regioselectivity. A common and effective method involves the initial preparation of a suitably protected piperazine precursor, followed by the introduction of the cyanomethyl group. While various synthetic routes to the piperazine core exist, this guide details a representative protocol adapted from the synthesis of analogous substituted piperazines, emphasizing the rationale behind the chosen conditions.[4][5]

Synthetic Workflow Overview

The synthesis can be conceptualized as a two-stage process: the formation of a mono-Boc protected piperazine with a handle for cyanomethylation, followed by the nucleophilic substitution to install the cyanomethyl group.

Caption: General Synthetic Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Synthesis of 1-Boc-2-piperazinemethanol

A common precursor for C-2 functionalization is the corresponding alcohol. This can be achieved through various routes, including the reduction of a 2-carboxypiperazine derivative.

Step 2: Conversion of the Alcohol to a Mesylate

-

To a solution of 1-Boc-2-piperazinemethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Causality: The conversion of the primary alcohol to a mesylate transforms the hydroxyl group into a good leaving group, facilitating the subsequent nucleophilic substitution by the cyanide anion. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 3: Nucleophilic Substitution with Cyanide

-

Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.2 M).

-

Add sodium cyanide (1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: The cyanide anion acts as a nucleophile, displacing the mesylate in an SN2 reaction to form the desired cyanomethyl group. A polar aprotic solvent is used to solubilize the cyanide salt and promote the SN2 reaction.

Step 4: Purification

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate as a pure solid or oil.

Structural Elucidation and Characterization

Spectroscopic Data Summary

| Technique | Key Features and Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), the piperazine ring protons (multiplets, ~2.5-4.0 ppm, 7H), and the cyanomethyl protons (doublet of doublets, ~2.6 ppm, 2H). The diastereotopic nature of the cyanomethyl protons and the protons on the piperazine ring will likely result in complex splitting patterns. |

| ¹³C NMR | Resonances for the tert-butyl quaternary carbon (~80 ppm) and methyl carbons (~28 ppm), the piperazine ring carbons (~40-55 ppm), the cyanomethyl carbon (~25 ppm), the nitrile carbon (~117 ppm), and the carbamate carbonyl carbon (~155 ppm). |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹. A strong absorption for the carbamate carbonyl (C=O) stretch around 1690 cm⁻¹. C-H stretching vibrations for the aliphatic and tert-butyl groups will be observed in the 2850-3000 cm⁻¹ region. |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ for C₁₁H₁₉N₃O₂ is at m/z 226.1550. Common fragments would correspond to the loss of the Boc group or the tert-butyl group. |

Self-Validation: The combination of these techniques provides a robust validation of the chemical structure. For instance, the presence of the nitrile group is confirmed by both the characteristic IR stretch and the ¹³C NMR signal, while the regiochemistry of the substitution is determined by detailed analysis of the ¹H and ¹³C NMR spectra, including 2D techniques like COSY and HSQC.

Reactivity and Synthetic Applications

tert-Butyl 2-(cyanomethyl)piperazine-1-carboxylate is a bifunctional molecule, offering two primary sites for further chemical modification: the unprotected secondary amine (N-4) and the cyanomethyl group.

Reactions at the N-4 Position

The secondary amine is a nucleophilic center and readily undergoes a variety of common transformations in medicinal chemistry.

-

N-Alkylation and N-Arylation: The N-4 nitrogen can be alkylated using alkyl halides or sulfonates, or undergo reductive amination with aldehydes and ketones. It is also a suitable nucleophile for Buchwald-Hartwig amination or SNAr reactions with (hetero)aryl halides to introduce aromatic moieties.[7]

-

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) affords the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Caption: Reactivity at the N-4 Position.

Transformations of the Cyanomethyl Group

The cyanomethyl group is a versatile functional handle that can be converted into other important moieties.

-

Reduction to an Amine: The nitrile can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Nickel), or borane complexes.[8] This transformation is particularly useful for introducing a two-carbon linker to a primary amine, creating a diamine scaffold.

-

Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, providing an entry point for amide bond formation or other carboxylic acid chemistries.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate(1808997-73-0) 1H NMR [m.chemicalbook.com]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. thepoolandspahouse.com [thepoolandspahouse.com]

- 6. (R)-2-(piperazin-2-yl)acetonitrile dihydrochloride(2250242-66-9) 1H NMR [m.chemicalbook.com]

- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (CAS: 1589565-36-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides insights into its synthesis and reactivity, outlines its applications, and lists key suppliers. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics, particularly in the area of oncology.

Introduction

tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, with CAS number 1589565-36-5, is a mono-Boc-protected piperazine derivative. The presence of a chiral center and a reactive cyanomethyl group makes it a valuable intermediate for introducing a substituted piperazine moiety into target molecules. The piperazine ring is a common scaffold in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and oral bioavailability. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine ring, a crucial aspect in multi-step organic synthesis. This guide will delve into the technical details of this compound, providing a foundation for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its successful application in experimental work. Below is a summary of the known properties of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.

| Property | Value | Reference |

| CAS Number | 1589565-36-5 | [1][2] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| IUPAC Name | tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | [3] |

| Synonyms | (S)-1-Boc-2-(cyanomethyl)piperazine, (S)-2-(1-Boc-2-piperazinyl)acetonitrile | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 75.0 - 77.0 °C | [1] |

| Boiling Point | 361.1 ± 17.0 °C (Predicted) | [2] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Information not available | |

| Storage | 2-8°C, keep in a dark place, sealed in dry conditions | [5] |

Computational Data:

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 65.36 Ų | [1] |

| LogP | 1.10898 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Reactivity

A common strategy involves the modification of a pre-formed, differentially protected piperazine ring. For instance, a plausible precursor would be a piperazine dicarboxylate with two different, orthogonally removable protecting groups.

A related synthesis for benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves the deprotection of 1-benzyl 4-(tert-butyl) (2S)-2-(cyanomethyl)piperazine-1,4-dicarboxylate using hydrochloric acid in dioxane. This suggests that the title compound could be synthesized from a precursor where the N4 position is protected by a group labile to conditions that leave the Boc group intact, or by direct modification of a mono-Boc protected piperazine.

General Reactivity:

The chemical behavior of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is dictated by its functional groups: the Boc-protected amine, the secondary amine, and the cyanomethyl group.

-

Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of reagents and reaction conditions, including catalytic hydrogenation and basic conditions. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent. This allows for the selective deprotection and subsequent functionalization of the N1 nitrogen.

-

Secondary Amine: The unprotected secondary amine at the N4 position is nucleophilic and serves as the primary site for derivatization. It can readily participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides or sulfonates.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Coupling Reactions: Participation in various cross-coupling reactions, such as Buchwald-Hartwig amination.

-

-

Cyanomethyl Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for molecular elaboration. The adjacent methylene group is also acidic and can potentially be deprotonated to form a nucleophile.

The interplay of these functional groups makes this compound a versatile building block for constructing complex molecular architectures.

Applications in Drug Discovery

The primary application of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is as a chiral building block in the synthesis of pharmacologically active compounds. Its utility is particularly prominent in the development of inhibitors for challenging drug targets.

A notable example is its use as a key intermediate in the synthesis of KRAS G12C inhibitors. The KRAS oncogene is frequently mutated in various cancers, and the development of effective inhibitors has been a long-standing goal in oncology research. The specific stereochemistry and functionality of this piperazine derivative are crucial for achieving the desired binding affinity and selectivity for the target protein.

The general workflow for utilizing this building block in drug discovery is illustrated below:

Figure 1: A generalized workflow for the application of tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate in multi-step synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.

Hazard Identification:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Suppliers

tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is commercially available from a number of chemical suppliers. It is important to verify the purity and quality of the material from the chosen supplier.

Selected Suppliers:

-

ChemScene[1]

-

ChemicalBook[4]

-

BLDpharm[5]

-

Parchem[6]

-

Sigma-Aldrich[7]

-

Ambeed[8]

-

Arctom[9]

-

AiFChem[10]

-

Fluoropharm[11]

Disclaimer: This is not an exhaustive list and does not constitute an endorsement of any particular supplier.

Conclusion

tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is a valuable and versatile chiral building block for drug discovery and development. Its unique combination of a stereocenter, a differentially protected piperazine ring, and a reactive cyanomethyl group provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe use in the laboratory. As research into challenging drug targets continues, the demand for such specialized building blocks is likely to grow, further cementing the importance of this compound in the field of medicinal chemistry.

References

-

PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]

- Google Patents.

-

Chem-Space. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]

-

ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]

-

Fluoropharm. 1589565-36-5 | tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate. [Link]

-

Reagentia. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate (1 x 5 g). [Link]

-

Snap Intermediates. Indenting New Products. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. bldpharm.com [bldpharm.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate(1808997-73-0) 1H NMR spectrum [chemicalbook.com]

- 8. Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 2158302-01-1 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]

- 11. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

Foreword: The Strategic Value of Chiral Piperazines in Drug Discovery

An In-Depth Technical Guide to (S)-2-(1-Boc-2-piperazinyl)acetonitrile: A Core Building Block in Modern Oncology

To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the piperazine ring is a familiar and trusted scaffold. Its prevalence in FDA-approved drugs is a testament to its unique ability to impart favorable physicochemical properties, including aqueous solubility and optimal pharmacokinetic profiles.[1][2] When chirality is introduced to this privileged structure, as in the case of (S)-2-(1-Boc-2-piperazinyl)acetonitrile , the resulting building block offers a three-dimensional framework that is essential for achieving high-potency and selective interactions with complex biological targets.[3][4] This guide provides an in-depth analysis of this specific chiral synthon, from its fundamental structural characteristics to its pivotal role in the synthesis of targeted cancer therapies.

Core Structural and Physicochemical Profile

(S)-2-(1-Boc-2-piperazinyl)acetonitrile is a chiral heterocyclic compound featuring a piperazine ring substituted at the C-2 position with a cyanomethyl group. The nitrogen at the N-1 position is protected by a tert-butoxycarbonyl (Boc) group, a feature that is critical for its utility in multi-step synthesis, allowing for selective deprotection and functionalization of the N-4 nitrogen.

Key Identifiers and Properties

A summary of the primary identifiers and computed physicochemical properties for this compound is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | [5] |

| CAS Number | 1589565-36-5 | [5][6][7] |

| Molecular Formula | C₁₁H₁₉N₃O₂ | [5][6][7] |

| Molecular Weight | 225.29 g/mol | [5][6][7] |

| Predicted Density | 1.064 ± 0.06 g/cm³ | [6] |

| Predicted BP | 361.1 ± 17.0 °C | [6] |

| XLogP3 | 0.2 | [5] |

A hydrochloride salt of this compound is also documented under CAS Number 2641659-63-2.[8]

Caption: Synthetic workflow from alcohol to nitrile.

Step-by-Step Methodology:

-

Activation of the Hydroxyl Group:

-

Dissolve the starting material, (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, in an appropriate aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (TEA, ~3.0 equivalents) to act as a base, followed by the dropwise addition of methanesulfonyl chloride (MsCl, ~1.2 equivalents).

-

Allow the reaction to stir and warm to room temperature for approximately 1 hour. The formation of the mesylate intermediate can be monitored by Thin Layer Chromatography (TLC). The rationale for this step is to convert the poor leaving group (-OH) into an excellent leaving group (-OMs) for the subsequent nucleophilic substitution.

-

-

Nucleophilic Substitution with Cyanide:

-

Following the in-situ formation of the mesylate, the solvent (THF) is typically removed under reduced pressure.

-

The crude mesylate is then dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Sodium cyanide (NaCN, ~1.5 equivalents) is added to the solution.

-

The reaction mixture is heated to approximately 80°C and stirred until the reaction is complete (monitored by TLC or LC-MS). The choice of DMSO facilitates the Sₙ2 reaction by solvating the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel to yield the final (S)-2-(1-Boc-2-piperazinyl)acetonitrile as a pure compound.

-

This synthetic route is highly reliable due to the well-established nature of mesylation and cyanide displacement reactions, providing a high yield of the desired chiral product.

Application in Drug Development: The Adagrasib Case Study

The primary and most significant application of (S)-2-(1-Boc-2-piperazinyl)acetonitrile is its function as a crucial chiral intermediate in the synthesis of Adagrasib (MRTX849). [9][10][11]Adagrasib is a potent, selective, and irreversible inhibitor of the KRASG12C mutant protein, a key driver in several forms of cancer, including non-small cell lung cancer. [9][10] The synthesis of Adagrasib involves the coupling of this chiral piperazine building block to a complex heterocyclic core. [1][11][12]The (S)-stereochemistry at the C-2 position of the piperazine ring is essential for the final drug's ability to bind effectively to its target protein. The cyanomethyl group is a precursor to the acrylamide "warhead," which forms a covalent bond with the target cysteine residue on the KRASG12C protein.

The synthetic pathway to Adagrasib underscores the importance of this building block. The Boc-protected N-1 position allows the N-4 nitrogen to be coupled to the main drug scaffold. In later steps, the Boc group is removed, and the newly freed N-1 nitrogen is acylated to install the reactive acrylamide moiety. [11][13]The development of efficient, scalable syntheses for Adagrasib has been a focus of process chemistry research, further highlighting the industrial relevance of its key intermediates. [10][13]

Caption: Role of the title compound in Adagrasib synthesis.

Conclusion and Future Outlook

(S)-2-(1-Boc-2-piperazinyl)acetonitrile is more than just a chemical intermediate; it is an enabling tool in the field of targeted drug discovery. Its well-defined stereochemistry, coupled with the synthetic flexibility afforded by the orthogonal Boc protecting group, makes it an invaluable asset for constructing complex, biologically active molecules. The successful development of Adagrasib is a powerful demonstration of this building block's utility. As the demand for stereochemically complex and potent therapeutics continues to grow, the strategic application of such chiral synthons will remain a cornerstone of medicinal chemistry and pharmaceutical development.

References

- Supporting Information for a relevant synthesis. Semantic Scholar. [Online]

- Supplementary Information for a relevant synthesis. Macmillan Group - Princeton University. [Online]

-

tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Online] Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Center for Biotechnology Information. [Online] Available at: [Link]

-

Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. PubMed, National Center for Biotechnology Information. [Online] Available at: [Link]

-

Design and construction of a stereochemically diverse piperazine-based DNA-encoded chemical library. PubMed, National Center for Biotechnology Information. [Online] Available at: [Link]

- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Online]

-

Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. ResearchGate. [Online] Available at: [Link]

- Processes and intermediates for synthesis of adagrasib. Google Patents.

- Development of Adagrasib's Commercial Manufacturing Route.

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Online] Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Design and construction of a stereochemically diverse piperazine-based DNA-encoded chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]

- 7. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]

- 8. 2641659-63-2|tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 9. medkoo.com [medkoo.com]

- 10. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate molecular weight and formula

An In-Depth Technical Guide to Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture, featuring a Boc-protected amine, a reactive cyanomethyl group, and a secondary amine within a piperazine scaffold, offers exceptional versatility for constructing complex molecular entities. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, characterization, and strategic applications. We delve into the causality behind its use as a privileged scaffold, present detailed experimental protocols for its synthesis and modification, and illustrate its synthetic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone in pharmaceutical sciences, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2][3] Its prevalence stems from several key advantages: the two nitrogen atoms can be functionalized to modulate physicochemical properties like solubility and basicity, and the ring itself acts as a conformationally restricted linker to orient pharmacophoric groups in three-dimensional space.[4][5]

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, often sold as its (S)-enantiomer, emerges as a highly valuable derivative. The introduction of a cyanomethyl group at the C2 position provides a versatile chemical handle, while the tert-butoxycarbonyl (Boc) protecting group at the N1 position allows for selective manipulation of the piperazine nitrogens. This strategic arrangement makes it an ideal starting material for creating libraries of compounds in the hit-to-lead and lead optimization phases of drug discovery.[2]

Physicochemical and Structural Properties

The fundamental properties of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate are critical for its application in synthesis. The compound is typically an off-white to light yellow solid with good solubility in common organic solvents.[6]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₃O₂ | PubChem[7][8] |

| Molecular Weight | 225.29 g/mol | PubChem[7][8] |

| IUPAC Name | tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate | PubChem[7] |

| CAS Number | 1589565-36-5 (for S-enantiomer) | ChemicalBook[9] |

| Appearance | Off-white to light yellow solid | ChemicalBook[6] |

| Boiling Point | 361.1 ± 17.0 °C (Predicted) | ChemicalBook[6] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |

Synthesis and Characterization

The synthesis of this building block relies on established principles of amine chemistry, primarily the nucleophilic substitution on a pre-functionalized piperazine core.

General Synthetic Route

A common and efficient method for preparing the title compound is through the alkylation of N-Boc-piperazine with a haloacetonitrile, such as bromoacetonitrile. This reaction is a classic nucleophilic substitution where the unprotected secondary amine of the piperazine attacks the electrophilic carbon of the bromoacetonitrile. The use of a non-nucleophilic base, like triethylamine or diisopropylethylamine, is crucial to neutralize the hydrobromic acid byproduct without competing in the primary reaction.[10]

Caption: Synthetic utility and reactive sites of the title compound.

-

N1-Boc Protection: The Boc group provides robust protection during reactions at the cyanomethyl group or the N4 nitrogen (if deprotected first). Its removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) cleanly yields the free secondary amine at N1, enabling further elaboration at this site. [11]2. N4-Secondary Amine: The unprotected secondary amine is a key site for nucleophilic attack. It can be readily alkylated, acylated, or used in reductive amination or Buchwald-Hartwig amination reactions to couple with various aromatic or heterocyclic systems, a common strategy in modern drug synthesis. [1]3. C2-Cyanomethyl Group: This group is a versatile synthon. It can be:

-

Reduced to a primary amine (e.g., using H₂, Raney Nickel, or LiAlH₄), extending the side chain to an aminoethyl group, which can serve as a new point for diversification or as a key pharmacophoric element.

-

Hydrolyzed under acidic or basic conditions to a carboxylic acid, creating a carboxymethyl side chain that can act as a hydrogen bond acceptor or be converted into an ester or amide.

-

Key Experimental Protocols

The following protocols are presented as representative methodologies. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol: Synthesis of Tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate

-

Expertise & Causality: This protocol uses (S)-tert-butyl piperazine-2-carboxylate as a starting material, which is then converted to the target molecule. This ensures stereochemical control. The use of triethylamine as a base is critical to neutralize the acid formed during the reaction without interfering with the primary nucleophilic substitution. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants.

-

Self-Validating System: Progress is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by NMR and MS analysis, ensuring the protocol's success.

Methodology:

-

To a stirred solution of (S)-tert-butyl piperazine-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of substrate) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of bromoacetonitrile (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC (e.g., 50% Ethyl Acetate in Hexanes).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 20-60% Ethyl Acetate in Hexanes) to yield the pure product.

-

Verify the structure and purity via ¹H NMR, ¹³C NMR, and MS.

Protocol: Boc-Deprotection of the Piperazine N1-Amine

-

Expertise & Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc protecting group. DCM is an ideal solvent as it is inert to TFA and dissolves the substrate. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

-

Self-Validating System: The complete removal of the Boc group is monitored by TLC or LC-MS. The final product is typically isolated as a salt (e.g., TFA salt), which is often a stable, crystalline solid.

Methodology:

-

Dissolve Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (1.0 eq) in DCM (10 mL per mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue, the TFA salt of 2-(cyanomethyl)piperazine, can be used directly or triturated with diethyl ether to yield a solid.

Safety and Handling

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is classified as an irritant. [8]Standard laboratory safety precautions should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is more than a simple chemical; it is a strategically designed tool for accelerating drug discovery. Its well-defined reactive sites, coupled with the proven pharmacological importance of the piperazine core, make it an indispensable building block. The synthetic protocols and applications discussed in this guide highlight its versatility and provide a framework for its effective integration into complex synthetic campaigns, enabling the efficient generation of novel and diverse molecular architectures for biological screening.

References

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate CAS#: 1589565-36-5 [m.chemicalbook.com]

- 7. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 118234568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | 1589565-36-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Solubility Profile of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the comprehensive evaluation of the solubility profile of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. Understanding the solubility of this intermediate is paramount for its effective use in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the developability of active pharmaceutical ingredients (APIs). This document moves beyond a simple data sheet, offering a strategic, in-depth exploration of the methodologies required to build a robust solubility profile. We will detail the causal reasoning behind experimental design, from solvent selection to the influence of physicochemical parameters like pH and temperature. The protocols herein are designed as self-validating systems, ensuring the generation of reliable and reproducible data critical for informed decision-making in the drug development pipeline. All methodologies are grounded in authoritative scientific principles and standards, supported by comprehensive citations.

Introduction: The Strategic Importance of Solubility Profiling

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a heterocyclic compound of significant interest in pharmaceutical synthesis.[1] Its structure, featuring a piperazine core, a lipophilic tert-butyloxycarbonyl (Boc) protecting group, and a polar cyanomethyl moiety, presents a unique and challenging solubility landscape. The introduction of the bulky, nonpolar Boc group generally increases the lipophilicity of the parent amine, influencing its solubility.[2] Conversely, the piperazine ring's inherent polarity typically leads to higher aqueous solubility.[3] This amphiphilic nature suggests a complex interplay with various solvent systems.

A thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for:

-

Process Chemistry: Optimizing reaction conditions, controlling stoichiometry, and preventing precipitation during synthesis.

-

Purification: Developing efficient crystallization and chromatographic purification methods.

-

Formulation Science: Providing foundational data for the potential, albeit rare, progression of such a fragment into more complex studies.

-

Analytical Method Development: Ensuring the compound remains in solution during analysis by techniques such as HPLC or NMR.

This guide establishes a systematic approach to fully characterize the solubility of this compound, a critical step in early-stage drug discovery and development.[4]

Physicochemical Characterization: The Foundation of Solubility

Before quantitative solubility assessment, the solid-state properties of the material must be thoroughly characterized. The solubility of a compound is intrinsically linked to its solid form; different polymorphs or solvates of the same molecule can exhibit vastly different solubilities.

Essential Solid-State Analysis

A multi-technique approach is necessary to confirm the identity, purity, and solid form of the starting material.

Table 1: Recommended Physicochemical Characterization Techniques

| Technique | Purpose | Expected Outcome/Significance |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment. | Verification of the chemical structure of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate and absence of significant impurities. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Confirmation of the correct molecular mass (225.29 g/mol ), further validating the compound's identity.[1] |

| X-Ray Powder Diffraction (XRPD) | Identification of the crystalline form. | Provides a unique fingerprint of the crystal lattice. Essential for identifying the polymorph being tested and ensuring batch-to-batch consistency. |

| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal events. | A sharp melting point indicates a pure, crystalline substance. The data helps identify potential polymorphic transitions or desolvation events. |

| Thermogravimetric Analysis (TGA) | Assessment of solvent/water content. | Quantifies the amount of residual solvent or water, which can influence measured solubility. |

| Karl Fischer Titration | Precise quantification of water content. | Provides an accurate measure of the water content, critical for understanding solubility in non-aqueous and aqueous systems. |

Experimental Workflow: Initial Material Characterization

The following diagram illustrates the logical flow for initial material assessment, ensuring that all solubility studies are performed on a well-characterized, consistent solid form.

Caption: Workflow for the initial physicochemical characterization of the solid material.

Equilibrium Solubility Determination: Core Methodologies

The most reliable method for determining thermodynamic or equilibrium solubility is the shake-flask method.[5] This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a defined temperature and is considered the gold standard.[6]

Solvent Selection Rationale

The choice of solvents should be strategic, covering a range of polarities and functionalities relevant to pharmaceutical processing and analytical chemistry. Boc-protected amines generally show good solubility in a wide array of common organic solvents.[2]

Table 2: Recommended Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Protic solvents capable of hydrogen bonding; commonly used in synthesis and purification. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Aprotic, polar solvents with good solvating power for a range of compounds. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Aprotic solvents with moderate polarity, often used in organic reactions. |

| Esters | Ethyl Acetate (EtOAc) | Common solvent for chromatography and extraction; moderate polarity. |

| Apolar Solvents | Heptane, Toluene | Assess solubility in non-polar environments, relevant for anti-solvent and precipitation studies. |

| Nitriles | Acetonitrile (ACN) | Polar aprotic solvent, widely used as an HPLC mobile phase component. |

| Chlorinated | Dichloromethane (DCM) | Excellent solvent for a wide range of organic molecules, though its use is often minimized due to environmental concerns. |

| Aqueous Buffers | pH 2.0, 4.5, 6.8, 7.4 | Critical for understanding behavior in physiological environments and pH-dependent purification methods. |

Step-by-Step Protocol: Isothermal Shake-Flask Method

This protocol ensures the system reaches true thermodynamic equilibrium, a cornerstone of trustworthy data.[7][8]

Materials:

-

Calibrated analytical balance

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter (for aqueous studies)

-

HPLC-UV system for quantification

-

Class A volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

Procedure:

-

Preparation: Add an excess amount of Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate to a series of vials. The amount should be sufficient to ensure solid remains at the end of the experiment (e.g., 50-100 mg).[9]

-

Solvent Addition: Accurately dispense a fixed volume (e.g., 5 mL) of the selected solvent or buffer into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate for a period sufficient to reach equilibrium. A 24-72 hour period is typically robust, but the equilibrium time should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow for sedimentation of the excess solid. For colloidal suspensions, centrifugation (e.g., 15 min at 10,000 rpm) is required.[6]

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. The first few drops should be discarded to saturate the filter membrane. Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined against a standard calibration curve prepared with known concentrations of the compound.[7]

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Self-Validation and Trustworthiness in the Protocol

-

Visual Confirmation: The presence of excess solid at the end of the experiment is a primary validation check.[6]

-

Equilibrium Confirmation: Time-point sampling confirms that the system has reached a stable, thermodynamic equilibrium.[9]

-

Mass Balance: For a subset of samples, the solid residue can be isolated, dried, and re-analyzed by XRPD and DSC to confirm that no solid-form transformation has occurred during the experiment.

Caption: Step-by-step workflow for the isothermal shake-flask solubility method.

Influence of pH on Aqueous Solubility

The piperazine moiety of the molecule contains two nitrogen atoms that can be protonated. The pKa values of these nitrogens will govern the ionization state of the molecule at different pH values. The Boc-protected nitrogen is non-basic, but the secondary amine in the piperazine ring is basic.[10][11] Therefore, modifying the pH of an aqueous solution can significantly impact the compound's solubility by ionizing the piperazine nitrogen, with an increase in solubility often observed at lower pH values.[12][13]

pH-Solubility Profile Determination

The shake-flask method described above should be performed using a series of biocompatible buffers (e.g., citrate, phosphate, borate) covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2 to 10).

Key Considerations:

-

Buffer Capacity: Ensure the buffer system has sufficient capacity to maintain the target pH after the addition of the compound.

-

Final pH Measurement: The pH of the saturated solution must be measured at the end of the equilibration period to confirm the final experimental pH.[6]

-

Data Presentation: The results should be plotted as log(Solubility) vs. pH. This graphical representation provides a clear visual of the pH-dependent solubility and can be used to estimate the pKa of the ionizable group.

Table 3: Anticipated pH-Solubility Data Structure

| Target pH | Buffer System | Final Measured pH | Solubility (mg/mL) | Predominant Species |

| 2.0 | HCl/KCl | ~2.0 | High | Cationic (Protonated) |

| 4.5 | Acetate | ~4.5 | Moderate-High | Cationic (Protonated) |

| 6.8 | Phosphate | ~6.8 | Low | Neutral |

| 7.4 | Phosphate | ~7.4 | Low | Neutral |

| 9.0 | Borate | ~9.0 | Low-Moderate | Neutral / Cationic Mix |

| 10.0 | Borate | ~10.0 | Low | Neutral |

Effect of Temperature

The dissolution of a solid in a solvent can be an endothermic or exothermic process. Determining the temperature dependence of solubility is crucial for designing robust crystallization processes.

Experimental Approach